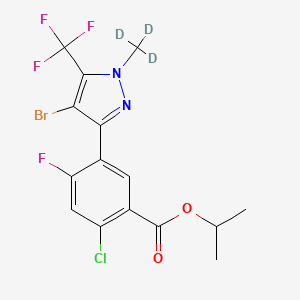

Fluazolate-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis Approaches Fluazolate-d3 has been a subject of interest in synthetic chemistry, with studies focusing on its synthesis methods. Hsieh, Lin, and Kuo (2016) achieved the synthesis of fluazolate starting from commercially available 2-chloro-4-fluorobenzoic acid. The key procedures involved either regioselective [3+2] cyclocondensation or nucleophilic substitution-cyclization strategies. These approaches highlight the intricacy and precision required in the synthesis of fluazolate-d3, reflecting its significance in scientific research applications (Min-Tsang Hsieh et al., 2016).

Dissipation and Stability Understanding the chemical stability and dissipation patterns of fluazolate-d3 is crucial in environmental and pharmacokinetic studies. Rani, Kumari, and Kathpal (2008) conducted a detailed study on the dissipation of fluazolate in water across different pH levels. Their findings indicated that fluazolate exhibited a 99% dissipation rate over 17 weeks across various pH levels, demonstrating its significant degradation in aqueous environments. This study contributes to understanding the environmental behavior and potential ecological impacts of fluazolate-d3 (S. Rani et al., 2008).

Enhanced Sensitivity and Specificity in Vitamin D Status Assessment A novel Cookson-type reagent was developed by Ogawa, Ooki, Morohashi, Yamagata, and Higashi (2013) to enhance sensitivity and specificity in the assessment of infant vitamin D status using liquid chromatography/tandem mass spectrometry. This innovation highlights the application of fluazolate-d3 in improving analytical methodologies, particularly in the sensitive and specific detection of biomolecules in clinical samples (Shoujiro Ogawa et al., 2013).

Environmental Monitoring In the context of environmental monitoring, Yegemova, Bakaikina, Kenessov, Koziel, and Nauryzbayev (2015) developed a method for quantifying 1-methyl-1H-1,2,4-triazole (MTA) in soils contaminated by rocket fuel. This study underscores the relevance of fluazolate-d3 in developing analytical methods for environmental pollutants, demonstrating its utility in monitoring and mitigating environmental hazards (S. Yegemova et al., 2015).

Phosphors and Sensors In the field of materials science, Yang, Messerschmidt, Coppens, and Omary (2006) reported on a new cyclic gold(I) triazolate trimer exhibiting phosphorescence bands in both solid state and solution. This finding demonstrates the potential of fluazolate-d3 in the development of new materials with unique photophysical properties, opening avenues for its application in sensing and optical devices (Chi Yang et al., 2006).

特性

IUPAC Name |

propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLQIONHGSFYJY-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)C)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClF4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675898 |

Source

|

| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluazolate-d3 | |

CAS RN |

1189932-72-6 |

Source

|

| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)